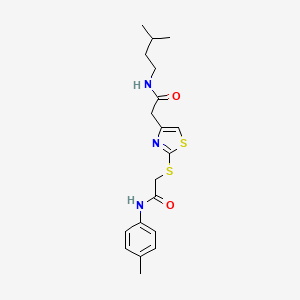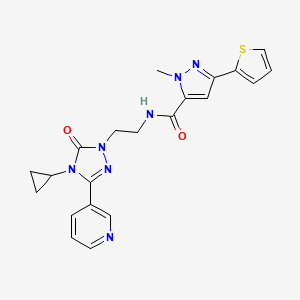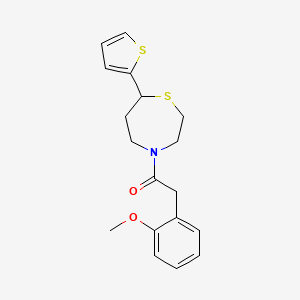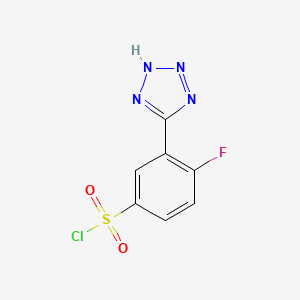
4-Fluoro-3-(1H-tetrazol-5-YL)benzenesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Fluoro-3-(1H-tetrazol-5-YL)benzenesulfonyl chloride” is a chemical compound with the CAS Number 926222-53-9 . It has a molecular weight of 262.65 and a molecular formula of C7H4ClFN4O2S .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C7H4ClFN4O2S . This indicates that the molecule is composed of 7 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 4 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully known. The molecular weight is 262.65 . The boiling point, melting point, density, and flash point are not available .科学的研究の応用
Synthesis and Characterization
4-Fluoro-3-(1H-tetrazol-5-yl)benzenesulfonyl chloride has been involved in various synthetic pathways, leading to the production of complex molecules with significant properties. For instance, it was utilized in the synthesis of 3-fluorine-4-(1H-tetrazole-5-yl) phenol, characterized by NMR and noted for its unique properties, contributing to diverse chemical applications (Wen Yong-hong, 2012). Additionally, the compound played a role in creating novel benzisoxazole derivatives as antiproliferative agents, indicating the structural importance of the aromatic and heterocyclic moiety in medicinal chemistry (S. Benaka Prasad et al., 2009).
Coordination Networks and NLO Properties
The compound's derivatives have been pivotal in forming coordination networks, demonstrating the influence of substituents on the structures and nonlinear optical (NLO) properties of these networks. For example, a study involving tetrazolate-yl acylamide tectons bearing different-sized substituents, including a variant similar to this compound, led to the formation of crystalline coordination networks with significant SHG efficiencies, revealing the interplay between substituents, structural topologies, and optical properties (Jian-Zhen Liao et al., 2013).
Radioligands and Imaging Applications
In the field of molecular imaging, derivatives of this compound have been explored for their potential as radioligands. One study detailed the synthesis of mGluR5 PET radioligands, demonstrating the compound's utility in developing tools for non-invasive brain imaging, thereby contributing to neuroscience and pharmacology (S. Telu et al., 2011).
Crystal Structures and Docking Studies
The compound and its derivatives have been subject to crystallographic studies and docking simulations to understand their interaction within biological systems. For instance, the crystal structure of related tetrazole derivatives was determined, and molecular docking studies were conducted to comprehend the orientation and interaction of molecules within the active site of cyclooxygenase-2 enzyme, indicating the compound's relevance in drug design and medicinal chemistry (B. J. Al-Hourani et al., 2015).
Safety and Hazards
The safety and hazards of “4-Fluoro-3-(1H-tetrazol-5-YL)benzenesulfonyl chloride” are not fully known. According to one source, this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
作用機序
Target of Action
Similar compounds have shown potent antibacterial activity againstEnterobacter aerogenes and Bacillus subtilis . These bacteria could be potential targets for this compound.
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes that inhibit bacterial growth .
Biochemical Pathways
It’s likely that the compound interferes with essential bacterial processes, leading to downstream effects that inhibit bacterial growth .
Pharmacokinetics
The minimum inhibitory concentration (mic) values of similar compounds range from114–160 µg/mL against Enterobacter aerogenes and 75–180 µg/mL against Bacillus subtilis , indicating their bioavailability.
Result of Action
Similar compounds have shown potent antibacterial activity, suggesting that this compound may also exhibit antibacterial effects .
Action Environment
Similar compounds have shown thermal stabilities with decomposition temperatures ranging from171 to 270 °C , suggesting that this compound may also exhibit stability under various environmental conditions.
特性
IUPAC Name |
4-fluoro-3-(2H-tetrazol-5-yl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN4O2S/c8-16(14,15)4-1-2-6(9)5(3-4)7-10-12-13-11-7/h1-3H,(H,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZOUUXCUIAFSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)C2=NNN=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

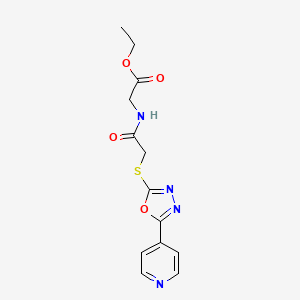

![(2,5-Dimethylfuran-3-yl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride](/img/structure/B2442126.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1H-indole-2-carboxamide](/img/structure/B2442129.png)
![Ethyl 1-[3-(benzenesulfonyl)-6-chloroquinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2442130.png)

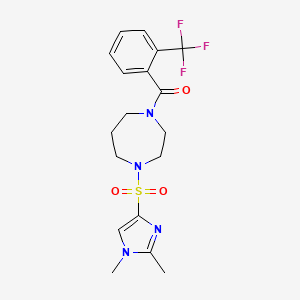
![N,N-dimethyl-4-{[(2E)-3-(thiophen-3-yl)prop-2-enamido]methyl}piperidine-1-carboxamide](/img/structure/B2442135.png)
![N-(5-methylisoxazol-3-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2442138.png)
![N-(furan-2-ylmethyl)-4-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2442139.png)
